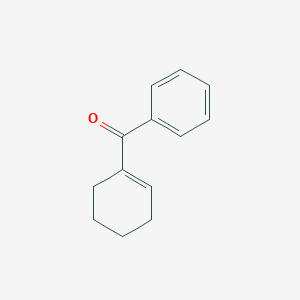

1-Cyclohexenyl phenyl ketone

概要

説明

1-Cyclohexenyl phenyl ketone is a chemical compound with the molecular formula C13H14O .

Synthesis Analysis

The synthesis of 1-Cyclohexenyl phenyl ketone can be achieved through a Pd-catalyzed protocol. This involves the carbonylation of vinyl triflates and nonaflates. The specific monophosphine ligand cataCXium® A is applied in the synthesis of various vinyl ketones as well as carbonylated natural product derivatives .Molecular Structure Analysis

The molecular structure of 1-Cyclohexenyl phenyl ketone consists of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Cyclohexenyl phenyl ketone include carbonylation of vinyl triflates and nonaflates .Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclohexenyl phenyl ketone is approximately 186.250 Da .科学的研究の応用

Photoinitiators in UV-Curable Technologies

1-Cyclohexenyl phenyl ketone: is utilized as a photoinitiator in UV-radiation-curable technologies. These technologies find applications in industries such as printing, packaging, coatings, furniture, flooring, and adhesives . The compound’s ability to initiate polymerization upon UV exposure makes it valuable for creating quick-drying and durable finishes.

Crosslinked Polymer Research

This ketone has been employed to investigate crosslinked cyclohexyl phenyl compounds under thermal and aquathermal conditions . Such research is crucial for understanding the stability and performance of polymers under various environmental stresses.

Phototoxicity Studies

Researchers have used 1-Cyclohexenyl phenyl ketone to examine the effects of molecular changes in the benzophenone molecule on phototoxic behavior . This is significant in the development of safer and more effective sunscreens and other products that offer UV protection.

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various organic molecules. Its structure is pivotal in creating complex compounds used in pharmaceuticals, flavors, and biologically active substances .

Palladium-Catalyzed Reactions

In the field of catalysis, 1-Cyclohexenyl phenyl ketone is involved in palladium-catalyzed protocols for synthesizing α,β-unsaturated ketones. These reactions are essential for producing compounds with diverse applications, including natural product derivatives .

Photohaemolysis Research

The ketone induces photohaemolysis after exposure to ultraviolet A-rich irradiation in human erythrocytes . This application is important for understanding the photostability of blood products and could have implications for blood storage and transfusion medicine.

作用機序

Target of Action

1-Cyclohexenyl phenyl ketone, also known as phenyl cyclohexyl ketone, is a complex organic compound with the molecular formula C13H16O

Mode of Action

It is known that the compound can be synthesized via a pd-catalyzed protocol . This involves the carbonylation of vinyl triflates and nonaflates . The process is highly chemoselective and results in the formation of α,β-unsaturated ketones .

Biochemical Pathways

The compound is known to be involved in the synthesis of α,β-unsaturated ketones . These ketones are valuable intermediates in organic synthesis and have various applications in the production of pharmaceuticals, polymers, flavors, and biologically or optically important molecules .

Result of Action

It is known that the compound can induce photohaemolysis after exposure to ultraviolet a-rich irradiation in human erythrocytes .

Action Environment

It is known that the compound is a solid at room temperature

Safety and Hazards

将来の方向性

特性

IUPAC Name |

cyclohexen-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXUKSMUKHKIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290221 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexenyl phenyl ketone | |

CAS RN |

17040-65-2 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key photochemical reaction observed in 1-cyclohexenyl phenyl ketone?

A1: 1-Cyclohexenyl phenyl ketone undergoes a photochemical reaction known as the photo-Nazarov cyclization. This reaction involves a light-induced 4π electron conrotatory electrocyclic ring closure, leading to the formation of a cyclopentenone ring system. []

Q2: Have any intermediates been observed during the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone?

A2: Yes, recent research has successfully identified intermediates formed during the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone. [] While the specific intermediates are not detailed in the provided abstracts, their observation provides valuable insight into the mechanism of this photochemical transformation.

Q3: How does the solvent affect the photochemistry of 1-cyclohexenyl phenyl ketone?

A3: The choice of solvent significantly influences the photochemical pathway of 1-cyclohexenyl phenyl ketone. In enol ether solvents, the primary photoproduct can be trapped via a [4+2] cycloaddition reaction, leading to the formation of unique adducts in high yields. [] This highlights the importance of solvent selection in controlling the reactivity and product distribution of this photochemical process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。